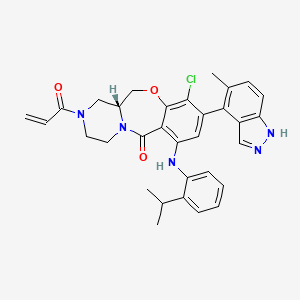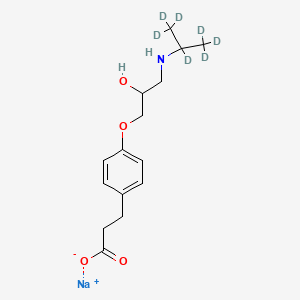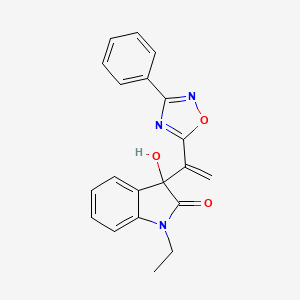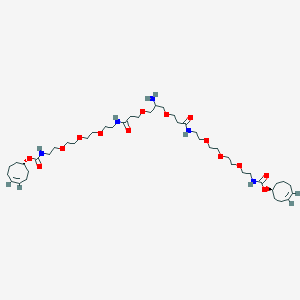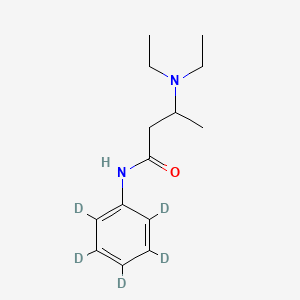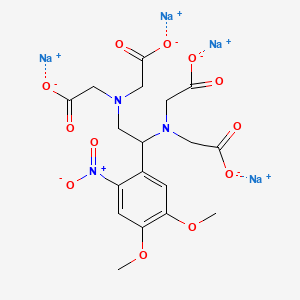
DM-Nitrophen (tertasodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DM-Nitrophen (tertasodium) is a caged calcium chelator that undergoes a significant and rapid decrease in calcium-binding affinity upon photolysisIt is commonly used in scientific research to study calcium signaling due to its ability to release calcium ions upon exposure to near-ultraviolet light .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DM-Nitrophen (tertasodium) involves the reaction of 1,2-diaminoethane with 2-nitro-4,5-dimethoxybenzaldehyde to form the intermediate Schiff baseThe reaction conditions typically involve the use of reducing agents such as sodium borohydride and solvents like methanol .
Industrial Production Methods
Industrial production of DM-Nitrophen (tertasodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and stored under conditions that protect it from light and moisture to maintain its stability .
化学反应分析
Types of Reactions
DM-Nitrophen (tertasodium) primarily undergoes photolysis, a reaction where the compound is cleaved upon exposure to near-ultraviolet light. This reaction results in the release of calcium ions, making it a valuable tool for studying calcium-dependent processes .
Common Reagents and Conditions
The photolysis of DM-Nitrophen (tertasodium) requires near-ultraviolet light as the primary reagent. The reaction is typically conducted in aqueous solutions where the compound is dissolved at concentrations suitable for the intended experimental setup .
Major Products Formed
The major product formed from the photolysis of DM-Nitrophen (tertasodium) is free calcium ions. This release of calcium ions can then be used to trigger various biochemical and physiological processes in experimental systems .
科学研究应用
DM-Nitrophen (tertasodium) has a wide range of applications in scientific research:
Chemistry: Used as a caged calcium chelator to study calcium-dependent reactions and processes.
Biology: Employed in the study of calcium signaling pathways in cells and tissues.
Medicine: Utilized in research on calcium-related diseases and conditions, such as cardiac function and neurotransmitter release.
Industry: Applied in the development of calcium-sensitive materials and devices .
作用机制
The mechanism of action of DM-Nitrophen (tertasodium) involves its ability to bind calcium ions tightly in its caged form. Upon exposure to near-ultraviolet light, the compound undergoes photolysis, resulting in a rapid decrease in calcium-binding affinity and the release of free calcium ions. This release can then activate calcium-dependent pathways and processes in the experimental system .
相似化合物的比较
DM-Nitrophen (tertasodium) is unique in its rapid and significant decrease in calcium-binding affinity upon photolysis. Similar compounds include:
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid): Another calcium chelator but with different photolytic properties.
EDTA (ethylenediaminetetraacetic acid): A widely used chelator but does not undergo photolysis.
DMNP-EDTA (dimethoxynitrophenyl-ethylenediaminetetraacetic acid): Similar to DM-Nitrophen but with different binding affinities and photolytic properties
DM-Nitrophen (tertasodium) stands out due to its specific application in calcium signaling studies and its rapid response to photolysis, making it a valuable tool in various research fields.
属性
分子式 |
C18H19N3Na4O12 |
|---|---|
分子量 |
561.3 g/mol |
IUPAC 名称 |
tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C18H23N3O12.4Na/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25;;;;/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);;;;/q;4*+1/p-4 |
InChI 键 |
KCTLZBKLHCBAMY-UHFFFAOYSA-J |
规范 SMILES |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



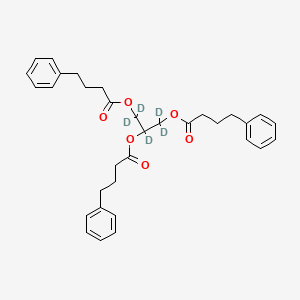
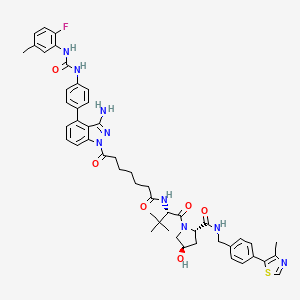
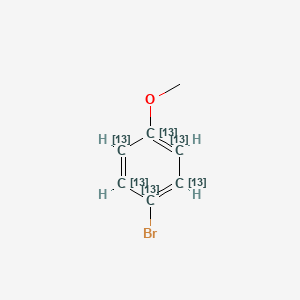

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


